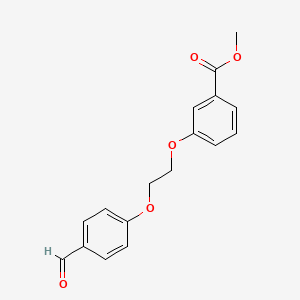

Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate

説明

BenchChem offers high-quality Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 3-[2-(4-formylphenoxy)ethoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-17(19)14-3-2-4-16(11-14)22-10-9-21-15-7-5-13(12-18)6-8-15/h2-8,11-12H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAYDBUDLWHMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594788 | |

| Record name | Methyl 3-[2-(4-formylphenoxy)ethoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937601-95-1 | |

| Record name | Methyl 3-[2-(4-formylphenoxy)ethoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate, a compound of interest for its potential as a versatile building block in medicinal chemistry and materials science. The molecular architecture, featuring a central diether linkage connecting a formyl-substituted phenol to a methyl benzoate moiety, necessitates a strategic, multi-step synthetic approach. This document outlines a robust and reproducible two-step pathway, beginning with the synthesis of a key alcohol intermediate, followed by its coupling to the phenolic aldehyde via a Williamson ether synthesis. We will delve into the mechanistic underpinnings of each transformation, provide detailed, self-validating experimental protocols, and discuss the critical parameters that ensure high yield and purity. This guide is designed for researchers, chemists, and drug development professionals seeking a practical and insightful resource for the construction of complex aryl ether molecules.

Synthetic Strategy and Retrosynthetic Analysis

The rational design of a synthetic route is paramount to achieving the target molecule efficiently. For Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate, a retrosynthetic analysis reveals two primary ether linkages that can be strategically disconnected.

Caption: Retrosynthetic analysis of the target molecule.

The most logical and robust approach involves the formation of the ether bond between the ethoxy bridge and the 4-formylphenol ring as the final key step. This strategy, centered around the Williamson ether synthesis, is favored due to the high reactivity of primary electrophiles and the ready availability of the phenolic nucleophile.[1][2] This pathway consists of two primary stages:

-

Synthesis of the Key Intermediate: Preparation of Methyl 3-(2-hydroxyethoxy)benzoate from commercially available Methyl 3-hydroxybenzoate.

-

Final Coupling Reaction: Activation of the intermediate's primary alcohol followed by a nucleophilic substitution reaction with 4-hydroxybenzaldehyde to yield the final product.

This strategy minimizes potential side reactions involving the sensitive aldehyde functionality of 4-hydroxybenzaldehyde by introducing it in the final step under relatively mild basic conditions.

Part I: Synthesis of Intermediate Methyl 3-(2-hydroxyethoxy)benzoate

This initial step involves the formation of an ether linkage between Methyl 3-hydroxybenzoate and a two-carbon alcohol unit. The reaction proceeds via a classic Williamson ether synthesis mechanism, wherein the phenoxide ion of the benzoate acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol.[3]

Mechanistic Insight

The reaction is a bimolecular nucleophilic substitution (Sₙ2). The phenolic proton of Methyl 3-hydroxybenzoate is first abstracted by a base (potassium carbonate) to form a more potent nucleophile, the phenoxide ion. This ion then performs a backside attack on the carbon atom of 2-chloroethanol that bears the chlorine atom, displacing the chloride leaving group in a single, concerted step.[2]

Detailed Experimental Protocol

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 3-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and dimethylformamide (DMF, approx. 0.5 M solution).

-

Stir the suspension at room temperature for 15 minutes to ensure homogeneity.

-

Add 2-chloroethanol (1.2 eq) to the mixture dropwise via a syringe.

-

Heat the reaction mixture to 80-90°C and maintain it at this temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

-

After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) followed by a brine solution (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil is purified by column chromatography on silica gel (100-200 mesh) using a gradient elution of ethyl acetate in hexane to afford Methyl 3-(2-hydroxyethoxy)benzoate as a clear, viscous oil.

Reagent and Parameter Summary

| Reagent | Molar Eq. | Purpose | Key Considerations |

| Methyl 3-hydroxybenzoate | 1.0 | Starting Material | Ensure dryness of the reagent. |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base | Must be anhydrous for optimal reactivity. |

| 2-Chloroethanol | 1.2 | Electrophile | A slight excess ensures complete consumption of the starting material. |

| Dimethylformamide (DMF) | Solvent | High-boiling polar aprotic solvent | Anhydrous grade is recommended to prevent side reactions. |

Part II: Synthesis of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate

This final stage involves coupling the synthesized alcohol intermediate with 4-hydroxybenzaldehyde. To achieve this efficiently, the primary alcohol of the intermediate is first converted into a better leaving group, typically a tosylate. This activated intermediate then readily undergoes a second Williamson ether synthesis with the phenoxide of 4-hydroxybenzaldehyde.

Step A: Activation via Tosylation

The hydroxyl group is a poor leaving group. Its conversion to a tosylate (p-toluenesulfonate) ester transforms it into an excellent leaving group, facilitating the subsequent Sₙ2 reaction.

Experimental Protocol:

-

Dissolve Methyl 3-(2-hydroxyethoxy)benzoate (1.0 eq) in anhydrous dichloromethane (DCM) in a flask cooled to 0°C in an ice bath.

-

Add triethylamine (Et₃N, 1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).

-

Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate, which is often used in the next step without further purification.

Step B: Final Coupling Reaction

The activated tosylate is now reacted with 4-hydroxybenzaldehyde in the presence of a base to form the target molecule.

Experimental Protocol:

-

To a solution of 4-hydroxybenzaldehyde (1.1 eq) in DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 20 minutes.

-

Add a solution of the crude Methyl 3-(2-(tosyloxy)ethoxy)benzoate (from the previous step, 1.0 eq) in a small amount of DMF.

-

Heat the reaction mixture to 70-80°C for 8-12 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into ice-cold water, which should result in the precipitation of a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate.

Reagent and Parameter Summary

| Reagent | Molar Eq. | Purpose | Key Considerations |

| Methyl 3-(2-hydroxyethoxy)benzoate | 1.0 | Alcohol Precursor | Must be dry. |

| p-Toluenesulfonyl Chloride (TsCl) | 1.2 | Activating Agent | Highly reactive; handle in a fume hood. |

| Triethylamine (Et₃N) | 1.5 | Base (HCl Scavenger) | Acts as a non-nucleophilic base. |

| 4-Hydroxybenzaldehyde | 1.1 | Nucleophile Precursor | A slight excess drives the reaction to completion. |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base | Anhydrous conditions are crucial. |

Overall Synthetic Workflow and Characterization

The complete synthetic pathway is a streamlined process that provides reliable access to the target compound.

Sources

Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate chemical properties

An In-depth Technical Guide to the Synthesis, Properties, and Potential Applications of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate

Introduction

Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate is a bifunctional organic molecule that holds significant promise as a versatile building block and scaffold in medicinal chemistry and materials science. Its structure incorporates three key functional groups: an aldehyde, an ester, and an ether linkage, all connected by a precisely defined arrangement of aromatic rings and an aliphatic spacer. This unique combination allows for orthogonal chemical modifications, making it an attractive starting point for the synthesis of complex molecular architectures and compound libraries.

Professionals in drug discovery may find this molecule particularly valuable. The aromatic aldehyde can act as a handle for forming Schiff bases or for engaging in covalent interactions with biological targets, while the ester provides a site for hydrolysis to reveal a carboxylic acid, enabling further derivatization or modulation of physicochemical properties.[1] The overall structure serves as a rigid yet adaptable scaffold, suitable for designing inhibitors of enzymes such as kinases or for exploring structure-activity relationships in various therapeutic areas.

This guide provides a comprehensive overview of the chemical properties of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate, including a proposed synthetic pathway, detailed experimental protocols, predicted analytical data, and a discussion of its chemical reactivity and potential applications. As specific experimental data for this compound is not widely published, the information herein is synthesized from established chemical principles and validated data from structurally analogous compounds.

Chemical Synthesis and Strategy

The most logical and efficient approach to synthesizing Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate is through a Williamson ether synthesis.[2] This classic and robust reaction involves the coupling of an alkoxide with a primary alkyl halide via an SN2 mechanism.[3] There are two primary disconnection strategies for this target molecule.

-

Strategy A: Reaction of methyl 3-hydroxybenzoate with a pre-formed 2-(4-formylphenoxy)ethyl halide.

-

Strategy B: Reaction of 4-hydroxybenzaldehyde with a pre-formed methyl 3-(2-haloethoxy)benzoate.

Strategy B is presented here as the preferred route. This pathway involves first functionalizing the more readily available methyl 3-hydroxybenzoate with a two-carbon linker bearing a leaving group. This intermediate is then coupled with 4-hydroxybenzaldehyde. This sequence avoids exposing the more sensitive aldehyde group of 4-hydroxybenzaldehyde to the initial alkylation conditions, which could lead to side reactions.

Proposed Synthetic Pathway

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate (CAS: 937601-95-1)

Executive Summary

Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate (CAS: 937601-95-1) is a highly versatile, bifunctional aromatic building block utilized extensively in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), macrocyclic inhibitors, and fragment-based libraries[1]. Featuring a flexible two-carbon (ethoxy) spacer bridging two substituted aryl rings, this molecule offers orthogonal reactivity through its formyl (aldehyde) and methyl ester moieties. This guide details the physicochemical properties, robust synthetic protocols, and downstream derivatization strategies for this critical intermediate.

Physicochemical Profiling

Understanding the baseline characteristics of this scaffold is essential for predicting solubility, reactivity, and downstream purification behavior. The following data summarizes the commercial and chemical standards for this molecule[1][2].

| Property | Value |

| Chemical Name | Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate |

| CAS Registry Number | 937601-95-1 |

| MDL Number | MFCD08689774 |

| Molecular Formula | C17H16O5 |

| Molecular Weight | 300.31 g/mol |

| Core Structure | Bis-aryl ether with a 2-carbon aliphatic linker |

| Functional Groups | Aryl aldehyde (formyl), Aryl methyl ester |

| Purity Standard | NLT 95% (Commercial standard) |

Strategic Utility in Drug Discovery

The architectural value of CAS 937601-95-1 lies in its "plug-and-play" bifunctionality. The aldehyde group serves as an excellent electrophile for reductive aminations, allowing rapid library generation with primary or secondary amines. Conversely, the methyl ester acts as a protected carboxylic acid, which can be saponified post-functionalization to enable amide coupling. The two-carbon ether linkage provides a defined spatial geometry (approximately 8–10 Å distance between the para- and meta-substituents of the respective rings), making it an ideal rigid-yet-flexible linker for bivalent molecules.

Retrosynthetic Analysis & Forward Synthesis Protocol

The synthesis of bis-aryl ethers with aliphatic linkers relies on sequential Williamson ether syntheses[3][4]. To prevent the formation of symmetric dimers, a stepwise alkylation strategy must be employed.

Causality in Experimental Design:

-

Reagent Stoichiometry: 1,2-dibromoethane must be used in significant excess (often as the solvent or in a 5:1 to 10:1 molar ratio) during the first step. This statistically favors mono-alkylation and suppresses the formation of the symmetric 1,2-bis(3-(methoxycarbonyl)phenoxy)ethane byproduct.

-

Base Selection: Potassium carbonate (K₂CO₃) is selected as a mild, insoluble base. Unlike sodium hydroxide, K₂CO₃ in an anhydrous aprotic solvent prevents the premature saponification of the methyl ester[5].

-

Solvent Choice: N,N-Dimethylformamide (DMF) is used because its polar aprotic nature poorly solvates the phenoxide anion, thereby increasing its nucleophilicity and accelerating the Sₙ2 displacement of the bromide[6].

Step-by-Step Methodology:

Step 1: Synthesis of Methyl 3-(2-bromoethoxy)benzoate

-

Charge a flame-dried round-bottom flask with methyl 3-hydroxybenzoate (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (0.5 M).

-

Stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Add 1,2-dibromoethane (5.0 eq) in a single portion.

-

Heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 12 hours.

-

Cool to room temperature, dilute with ethyl acetate, and wash extensively with distilled water (to remove DMF) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the mono-alkylated intermediate.

Step 2: Etherification to CAS 937601-95-1

-

In a separate vessel, dissolve 4-hydroxybenzaldehyde (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (0.5 M).

-

Add the purified methyl 3-(2-bromoethoxy)benzoate (1.0 eq) from Step 1.

-

Heat the mixture to 90°C for 16 hours. The slightly higher temperature overcomes the reduced electrophilicity of the sterically hindered primary bromide.

-

Perform an identical aqueous workup (EtOAc/Water/Brine).

-

Purify the crude product via flash chromatography to isolate Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate.

Synthetic workflow for CAS 937601-95-1 via sequential Williamson etherifications.

Downstream Derivatization & Application

The orthogonal reactivity of the two functional groups allows for sequential, chemoselective modifications without the need for additional protecting group manipulations.

-

Aldehyde Functionalization: The formyl group is highly reactive toward reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) and an amine. This reaction is typically performed first, as the methyl ester is completely stable under these mildly reductive conditions.

-

Ester Functionalization: Following amine functionalization, the methyl ester can be hydrolyzed using Lithium Hydroxide (LiOH) in a THF/Water mixture. The resulting carboxylic acid is then primed for amide coupling using standard uronium-based coupling reagents (e.g., HATU, HBTU) and N,N-Diisopropylethylamine (DIPEA).

Bifunctional derivatization pathways leveraging the formyl and ester moieties.

Analytical Validation (Self-Validating System)

To ensure trustworthiness and reproducibility, the synthesized CAS 937601-95-1 must be validated through orthogonal analytical techniques. A successful synthesis will yield the following spectral markers:

-

¹H NMR (400 MHz, CDCl₃):

-

Aldehyde Proton: A distinct singlet at ~9.90 ppm (1H, -CHO).

-

Aromatic Protons: Two distinct spin systems. The 4-formylphenoxy ring will show a classic AA'BB' para-substituted pattern (two doublets integrating to 2H each around 7.00 and 7.80 ppm). The methyl benzoate ring will show a more complex multiplet (4H) in the 7.10–7.70 ppm range.

-

Ether Linker: Two distinct triplets at ~4.40 ppm and ~4.45 ppm (2H each, -O-CH₂-CH₂-O-), confirming the intact ethylene bridge.

-

Methyl Ester: A sharp singlet at ~3.90 ppm (3H, -OCH₃).

-

-

LC-MS (ESI+): Expected m/z [M+H]⁺ = 301.1. The presence of a single major peak in the UV chromatogram (254 nm) confirms purity >95%.

References

-

Title: Williamson ether synthesis Source: Wikipedia URL: [Link]

-

Title: A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions Source: Organic Chemistry Research URL: [Link]

-

Title: Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

- 1. 937601-95-1 | Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. CAS 937601-95-1 | 2623-1-43 | MDL MFCD08689774 | Methyl 3-[2-(4-formylphenoxy)ethoxy]benzoate | SynQuest Laboratories [synquestlabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions [orgchemres.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate

Abstract: This technical guide provides a comprehensive overview of the physical properties of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate, a molecule of interest in synthetic chemistry and drug discovery. As a sparsely documented compound, this guide emphasizes the methodologies required for its definitive characterization. We will explore its core chemical identity, predicted physicochemical properties based on analogous structures, and the detailed experimental protocols necessary for empirical validation. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the analysis of novel or uncharacterized organic molecules, grounding theoretical predictions with practical, field-proven laboratory techniques.

Molecular Identity and Structure

Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate is an aromatic compound featuring three key functional groups: a methyl ester, an ether linkage, and an aldehyde. This specific arrangement of an electron-withdrawing formyl group and the flexible ethoxy linker makes it a versatile building block for the synthesis of more complex molecules. Precise identification begins with its fundamental chemical structure and formula.

-

Molecular Formula: C₁₇H₁₆O₅

-

Molecular Weight: 300.31 g/mol

-

Systematic Name: Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate

Caption: Standard experimental workflow for the characterization of a novel organic compound.

Spectroscopic Characterization Protocols

The cornerstone of structural elucidation lies in spectroscopic analysis. Each technique provides a unique piece of the structural puzzle, and together they offer definitive proof of identity.

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. The predicted spectra for Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate are detailed below.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ 9.9 - 10.0 ppm (s, 1H): Aldehyde proton (-CHO).

-

δ 7.9 - 8.1 ppm (m, 2H): Aromatic protons on the formyl-substituted ring, ortho to the formyl group.

-

δ 7.0 - 7.8 ppm (m, 6H): Remaining aromatic protons on both rings.

-

δ 4.3 - 4.5 ppm (m, 4H): Ethoxy protons (-O-CH₂-CH₂-O-). These may appear as two distinct triplets.

-

δ 3.9 ppm (s, 3H): Methyl ester protons (-COOCH₃).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ ~191 ppm: Aldehyde carbonyl carbon.

-

δ ~166 ppm: Ester carbonyl carbon.

-

δ 115 - 163 ppm: Aromatic carbons (8 unique signals expected).

-

δ ~68-70 ppm: Ethoxy carbons (-O-C H₂-C H₂-O-).

-

δ ~52 ppm: Methyl ester carbon.

Experimental Protocol: NMR Sample Preparation

-

Objective: To prepare a solution of the analyte with a known internal standard for NMR analysis.

-

Materials: 5-10 mg of purified sample, 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃), NMR tube, tetramethylsilane (TMS).

-

Procedure:

-

Accurately weigh the sample and dissolve it in the deuterated solvent inside a small vial.

-

Add a small drop of TMS to serve as an internal reference (δ 0.00 ppm).

-

Transfer the solution to a clean, dry NMR tube.

-

Cap the tube and carefully place it in the NMR spectrometer's autosampler or probe.

-

-

Causality: CDCl₃ is a common choice as it dissolves a wide range of organic compounds and its residual proton signal (δ 7.26 ppm) is well-known and does not typically interfere with analyte signals. [1]TMS is chemically inert and its sharp, single peak provides a reliable calibration point.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds. [2] Predicted Key IR Absorptions (cm⁻¹):

-

~3050-3100: Aromatic C-H stretch.

-

~2900-3000: Aliphatic C-H stretch.

-

~1720: C=O stretch (strong, sharp peak from the ester). [3]* ~1700: C=O stretch (strong, sharp peak from the aldehyde).

-

~1600, ~1450-1500: Aromatic C=C bending vibrations.

-

~1250-1300, ~1050-1150: C-O stretch (strong, broad peaks from the ester and ether linkages). [3][4] Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Objective: To obtain an IR spectrum of a solid sample with minimal preparation.

-

Procedure:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Record a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio it against the background.

-

-

Causality: ATR is a modern, efficient method that requires no sample preparation (like KBr pellets), minimizing sample loss and exposure to moisture. The applied pressure ensures the IR beam effectively penetrates the sample surface for measurement.

MS provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns. [5] Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 300. The presence of this peak confirms the molecular formula.

-

Key Fragments: Expect fragmentation at the ether linkages and loss of the methoxy group (•OCH₃) or the entire carbomethoxy group (•COOCH₃) from the ester. [3]

Crystallographic Analysis

While spectroscopic methods define molecular connectivity, single-crystal X-ray diffraction provides the definitive, three-dimensional arrangement of atoms in the solid state. [6]This technique is the gold standard for absolute structure confirmation.

Experimental Protocol: Single Crystal Growth

-

Objective: To grow a high-quality single crystal suitable for X-ray diffraction.

-

Method (Slow Evaporation):

-

Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) to create a saturated solution.

-

Loosely cover the container (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days at a constant temperature.

-

Monitor for the formation of well-defined, transparent crystals.

-

-

Causality: Slow evaporation allows molecules to organize into a low-energy, highly ordered crystal lattice, which is required for sharp diffraction patterns. [7]Rapid precipitation traps solvent and defects, leading to poor-quality crystals or amorphous solids.

Conclusion

Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate is a compound with significant potential as a synthetic intermediate. While its physical properties are not extensively cataloged, this guide establishes a clear and authoritative framework for their complete characterization. By combining predictive analysis based on known chemical principles with a rigorous suite of experimental techniques—NMR, IR, and MS for structural elucidation, and X-ray crystallography for absolute confirmation—researchers can confidently determine the physical properties and confirm the identity of this and other novel molecules. This systematic approach ensures scientific integrity and provides the reliable data necessary for applications in drug development and materials science.

References

-

FooDB. Showing Compound Methyl benzoate (FDB012198). [Link]

-

Royal Society of Chemistry. Supporting Information for "A mild and efficient method for the synthesis of esters from alcohols and aldehydes". [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

LookChem. methyl 3-methoxy-4-methylbenzoate. [Link]

-

Merck Index. Methyl Benzoate. [Link]

-

Proprep. What does the methyl benzoate IR spectrum reveal?[Link]

-

Ataman Kimya. METHYL BENZOATE. [Link]

-

NIST. Methyl 3-amino-4-hydroxybenzoate. [Link]

-

Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate. [Link]

-

ResearchGate. Infrared data obtained for the methyl benzoate when added to the...[Link]

-

The Good Scents Company. methyl 3-hydroxybenzoate. [Link]

-

Amanote Research. Methyl 3,5-Bis[(4-Hydroxymethyl-2-Methoxyphenoxy)methyl]benzoate. [Link]

-

NIH National Library of Medicine. 3-Methyl-2-(4-methylphenoxy)benzoic acid. [Link]

-

NIH National Library of Medicine. Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate. [Link]

Sources

Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate IUPAC name

An In-depth Technical Guide to Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate

This guide provides a comprehensive technical overview of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate, a bifunctional aromatic compound with potential applications in organic synthesis, materials science, and drug discovery. We will delve into its chemical identity, a proposed synthetic route based on established methodologies, its anticipated chemical properties, and prospective applications.

Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate is a molecule that incorporates three key functional groups: a methyl ester, an ether linkage, and a benzaldehyde. This unique combination makes it a valuable building block for more complex molecular architectures.

IUPAC Name and Structure

The formal IUPAC name for the compound is methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate .

Chemical Structure of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate

A Comprehensive Technical Guide to Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate, a bifunctional organic compound with significant potential as a scaffold and intermediate in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, and detail a comprehensive analytical workflow for its structural verification and purity assessment. Furthermore, this whitepaper elucidates the compound's strategic importance as a building block, particularly in the context of developing Selective Estrogen Receptor Modulators (SERMs) and other targeted therapeutics. The methodologies and insights presented herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.

Introduction: The Strategic Value of Bifunctional Scaffolds

In the landscape of modern drug discovery, molecules that serve as versatile platforms for further chemical elaboration are of paramount importance. Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate belongs to a class of diaryl ether compounds distinguished by a flexible diether linkage connecting two uniquely functionalized aromatic rings. This structural motif is a cornerstone of many pharmacologically active agents, offering the optimal distance and conformational flexibility for effective binding to biological targets.

The significance of this scaffold is underscored by its presence in numerous Selective Estrogen Receptor Modulators (SERMs), where a central ether chain connects two key aryl groups, influencing tissue-specific agonist or antagonist activity.[1] The subject molecule is particularly valuable due to the orthogonal reactivity of its functional groups:

-

An ester (methyl benzoate), which can be hydrolyzed to a carboxylic acid for further coupling reactions.

-

An aldehyde (benzaldehyde), a versatile handle for modifications such as reductive amination, Wittig reactions, or oxidation.

-

A flexible ethoxy-phenoxy ether linkage , which acts as a critical spacer in modulating protein-ligand interactions.

This guide provides a comprehensive technical overview, from synthesis to potential application, to empower researchers to fully exploit the synthetic and therapeutic potential of this compound.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its core properties. Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate is a solid at room temperature, with its key characteristics summarized below.

| Property | Value | Source / Method |

| IUPAC Name | Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate | Nomenclature |

| Molecular Formula | C₁₇H₁₆O₅ | Calculation |

| Molecular Weight | 300.31 g/mol | Calculation[2] |

| Canonical SMILES | COC(=O)C1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C=O | Structure |

| InChI Key | QCRFSXFSMSANKT-UHFFFAOYSA-N | Isomer Data[2] |

| Physical Form | Solid | Predicted[2] |

| CAS Number | Not directly assigned; Isomer Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate is 937601-83-7 | [2] |

Note: Data for the exact isomer is based on established chemical principles and data from its close structural isomer, Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate.[2]

Synthesis and Purification: A Validated Approach

The synthesis of diaryl ethers is most reliably achieved via the Williamson ether synthesis. This method provides a high-yielding and clean reaction pathway. Here, we outline the retrosynthetic logic and a detailed experimental protocol.

Retrosynthetic Analysis and Strategy

The most logical disconnection point for this molecule is the ether bond between the ethoxy chain and the formyl-substituted phenol. This leads to two readily available starting materials: 4-hydroxybenzaldehyde and a suitable electrophile, Methyl 3-(2-bromoethoxy)benzoate . The latter can be synthesized from methyl 3-hydroxybenzoate and 1,2-dibromoethane. This strategic choice is based on the high nucleophilicity of the phenoxide ion formed from 4-hydroxybenzaldehyde under basic conditions.

Proposed Synthetic Protocol

This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product purity is confirmed by the analytical methods described in Section 4.0.

Step 1: Synthesis of Methyl 3-(2-bromoethoxy)benzoate (Intermediate)

-

To a stirred solution of Methyl 3-hydroxybenzoate (1.0 eq) and 1,2-dibromoethane (3.0 eq) in anhydrous Acetone (15 mL/g of benzoate), add Potassium Carbonate (K₂CO₃, 2.5 eq), finely powdered.

-

Heat the mixture to reflux (approx. 60°C) and maintain for 12-18 hours, monitoring the consumption of the starting material by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane.

-

Purify the resulting crude oil by flash column chromatography on silica gel to yield the bromo-intermediate.

Step 2: Williamson Ether Synthesis to Yield Final Product

-

In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous Dimethylformamide (DMF, 10 mL/g).

-

Add Potassium Carbonate (K₂CO₃, 2.0 eq) and the synthesized Methyl 3-(2-bromoethoxy)benzoate (1.1 eq).

-

Heat the reaction mixture to 80°C and stir for 6-8 hours. Monitor the reaction by TLC until the 4-hydroxybenzaldehyde spot disappears.

-

Cool the mixture to room temperature and pour it into ice-water (100 mL).

-

A solid precipitate of the product will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate.

Visualization: Synthetic Workflow

Caption: Synthetic pathway for Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate.

Analytical Characterization

Rigorous structural confirmation is essential. The following multi-technique approach ensures an unambiguous identification and purity assessment of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show distinct signals corresponding to the different proton environments. Key diagnostic peaks include the aldehyde proton (singlet, δ ≈ 9.9 ppm), aromatic protons (multiplets, δ ≈ 7.0-8.0 ppm), the two ethoxy -CH₂- groups (triplets, δ ≈ 4.2-4.5 ppm), and the methyl ester protons (singlet, δ ≈ 3.9 ppm).

-

¹³C NMR : The carbon spectrum will confirm the presence of the key functional groups, with characteristic signals for the aldehyde carbonyl (δ ≈ 191 ppm), the ester carbonyl (δ ≈ 166 ppm), and aromatic carbons (δ ≈ 110-160 ppm).

-

-

High-Resolution Mass Spectrometry (HRMS) : HRMS analysis (e.g., via ESI-TOF) should confirm the molecular formula. The expected exact mass for the [M+H]⁺ ion would be approximately m/z 301.1076, corresponding to the formula C₁₇H₁₇O₅⁺.

-

Infrared (IR) Spectroscopy : The IR spectrum provides validation of the functional groups. Look for strong C=O stretching vibrations for the ester (~1720 cm⁻¹) and the aldehyde (~1700 cm⁻¹), as well as a prominent C-O ether stretch around 1250 cm⁻¹.

Visualization: Analytical Workflow

Caption: Comprehensive analytical workflow for product validation.

Applications in Research and Drug Development

The true value of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate lies in its utility as a strategic molecular building block.

A Versatile Intermediate for Library Synthesis

The aldehyde functionality is a gateway to a vast array of chemical transformations. Researchers can leverage it for:

-

Reductive Amination: To introduce diverse amine side chains, a critical step in creating libraries of potential SERMs or other receptor ligands.[1]

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, extending the molecular scaffold.

-

Oxidation: To convert the aldehyde to a carboxylic acid, creating a bifunctional molecule with two distinct acid handles.

Potential in Selective Estrogen Receptor Modulator (SERM) Development

SERMs exert their tissue-specific effects by differentially modulating the conformation of the Estrogen Receptor (ERα and ERβ). The general pharmacophore for a SERM includes two aromatic rings connected by a flexible linker, with one ring often bearing a basic amine side chain that is crucial for antagonist activity.

Our title compound is an ideal precursor for SERM synthesis. The aldehyde group can be readily converted into the required basic amine side chain via reductive amination. The overall structure mimics the core scaffold of established SERMs, making it a highly promising starting point for novel drug candidates aimed at treating hormone-dependent cancers and osteoporosis.[1]

Visualization: General SERM Mechanism of Action

Caption: Generalized signaling pathway for a SERM at the Estrogen Receptor.

Conclusion

Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate is more than a simple organic molecule; it is a strategically designed platform for chemical innovation. Its combination of a flexible diaryl ether core and orthogonally reactive functional groups makes it an exceptionally valuable intermediate for drug discovery and materials science. The robust synthetic and analytical protocols detailed in this guide provide a clear and validated pathway for its preparation and use. As research into targeted therapies continues to expand, the demand for such versatile and well-characterized molecular building blocks will only grow, positioning this compound as a key asset in the modern researcher's toolkit.

References

-

Ela MA, Issa D, Mansour FH (2018). Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. Medicinal Chemistry (Los Angeles), 8(8): 197-201. Available at: [Link].

-

Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(7), x230600. Available at: [Link].

Sources

A Comprehensive Guide to the ¹H NMR Spectrum of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate

Executive Summary

This technical guide provides an in-depth analysis and theoretical interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum for Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate. As a molecule possessing multiple distinct chemical environments, including two substituted aromatic rings, an ethoxy bridge, a methyl ester, and a formyl group, its structural elucidation serves as an excellent case study for the application of advanced NMR spectroscopy. This document, intended for researchers and scientists in drug development and chemical analysis, deconstructs the expected spectrum by predicting chemical shifts, integration values, and spin-spin coupling patterns for every proton. Furthermore, it outlines a robust, self-validating experimental protocol for acquiring a high-resolution spectrum, ensuring both accuracy and reproducibility.

Introduction

Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate is a complex organic molecule featuring a diverse array of functional groups that create a rich and informative ¹H NMR spectrum. The precise characterization of such molecules is paramount in fields like medicinal chemistry and materials science, where structure dictates function. ¹H NMR spectroscopy stands as the cornerstone of molecular structure determination, offering unparalleled insight into the electronic environment and connectivity of hydrogen atoms within a molecule.[1]

This guide serves as a senior-level application resource, moving beyond simple data reporting to explain the causal relationships between molecular structure and spectral output. We will first establish a theoretical framework by predicting the ¹H NMR spectrum based on first principles and established chemical shift correlations. This is followed by a detailed, field-proven methodology for experimental data acquisition and concludes with a synthesized interpretation of the expected results.

Section 1: Theoretical ¹H NMR Spectral Prediction

The first step in interpreting an NMR spectrum is to analyze the molecule's structure to identify all chemically non-equivalent protons. Each unique proton or set of equivalent protons will produce a distinct signal in the spectrum.[2]

Molecular Structure and Proton Assignment

The structure of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate contains 16 hydrogen atoms distributed across nine unique chemical environments. For clarity, these have been systematically labeled from Ha to Hi .

Caption: Labeled structure of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate.

Predicted Chemical Shift (δ), Integration, and Multiplicity

The chemical shift of a proton is determined by its local electronic environment; electron-withdrawing groups deshield protons and shift their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[3][4][5]

-

Aldehyde Proton (Hformyl):

-

Chemical Shift (δ): Expected around 9.90 ppm . The proton of a formyl group is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group, placing it far downfield.[6][7]

-

Integration: 1H.

-

Multiplicity: Singlet (s) , as there are no adjacent protons within three bonds.

-

-

Aromatic Protons – Ring B (para-substituted phenoxy ring): This ring exhibits a classic AA'BB' system, which simplifies to two doublets at high field strengths.

-

Protons He (ortho to -CHO):

-

Chemical Shift (δ): Predicted at ~7.90 ppm . These protons are ortho to the powerful electron-withdrawing formyl group, causing significant deshielding.[7]

-

Integration: 2H.

-

Multiplicity: Doublet (d) , due to coupling with the adjacent Hf protons. The typical ortho-coupling constant (³JHH) in benzene rings is 7–10 Hz.[8][9]

-

-

Protons Hf (ortho to -OR):

-

Chemical Shift (δ): Predicted at ~7.05 ppm . These protons are ortho to the electron-donating ethoxy group, which shields them and shifts them upfield relative to other aromatic protons.[8]

-

Integration: 2H.

-

Multiplicity: Doublet (d) , coupling with He (³JHH ≈ 8-9 Hz).

-

-

-

Aromatic Protons – Ring A (meta-substituted benzoate ring): The substitution pattern leads to four distinct proton signals with complex splitting.

-

Proton Ha (C2-H):

-

Chemical Shift (δ): Predicted at ~7.75 ppm . This proton is situated between two electron-withdrawing groups (ester and ether), leading to a downfield shift.

-

Integration: 1H.

-

Multiplicity: Triplet (t) or narrow multiplet. It experiences meta-coupling (⁴JHH) to both Hb and Hd. Meta-coupling is typically small (2–3 Hz), which can resolve as a triplet if the coupling constants are similar.[9][10]

-

-

Proton Hb (C4-H):

-

Chemical Shift (δ): Predicted at ~7.45 ppm . Its chemical shift is primarily influenced by its para position relative to the ester and ortho to the ether.

-

Integration: 1H.

-

Multiplicity: Triplet (t) or doublet of doublets (dd) . It is ortho-coupled to Hc (³JHH ≈ 8 Hz) and meta-coupled to Ha (⁴JHH ≈ 2 Hz). It often appears as a triplet if the ortho couplings on either side are similar.

-

-

Proton Hc (C5-H):

-

Chemical Shift (δ): Predicted at ~7.20 ppm . This proton is ortho to the electron-donating ether group, resulting in an upfield shift.

-

Integration: 1H.

-

Multiplicity: Doublet of doublets (dd) . It is ortho-coupled to Hb (³JHH ≈ 8 Hz) and meta-coupled to Hd (⁴JHH ≈ 2.5 Hz).

-

-

Proton Hd (C6-H):

-

Chemical Shift (δ): Predicted at ~7.65 ppm . Being ortho to the electron-withdrawing ester group, it is significantly deshielded.

-

Integration: 1H.

-

Multiplicity: Doublet of doublets (dd) . It is ortho-coupled to Hc (³JHH ≈ 8 Hz) and meta-coupled to Ha (⁴JHH ≈ 2.5 Hz).

-

-

-

Ethoxy Bridge Protons (-OCH₂CH₂O-):

-

Protons Hg and Hh: These two methylene groups are non-equivalent. Each is adjacent to an oxygen atom and another methylene group, so they will appear as two distinct triplets.

-

Chemical Shift (δ): Predicted in the range of 4.20-4.40 ppm . Protons on carbons bonded to oxygen are deshielded and typically appear in the 3.5-5.5 ppm range.[6][11] The exact positions of Hg and Hh will differ slightly based on the electronic influence of the specific aromatic ring each is closer to.

-

Integration: 2H for each signal (4H total).

-

Multiplicity: Two Triplets (t) . Hg is coupled to Hh, and vice-versa. The vicinal coupling constant (³JHH) is expected to be around 6-7 Hz.

-

-

-

Methyl Ester Protons (Hi):

Section 2: Predicted Spectral Data Summary

The predicted parameters for the ¹H NMR spectrum are consolidated in the table below for ease of reference.

| Proton Label | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) |

| Hformyl | 9.90 | 1H | Singlet (s) | N/A |

| He | 7.90 | 2H | Doublet (d) | ³J ≈ 8.5 |

| Ha | 7.75 | 1H | Triplet (t) | ⁴J ≈ 2.0 |

| Hd | 7.65 | 1H | Doublet of Doublets (dd) | ³J ≈ 8.0, ⁴J ≈ 2.5 |

| Hb | 7.45 | 1H | Triplet (t) or dd | ³J ≈ 8.0 |

| Hc | 7.20 | 1H | Doublet of Doublets (dd) | ³J ≈ 8.0, ⁴J ≈ 2.5 |

| Hf | 7.05 | 2H | Doublet (d) | ³J ≈ 8.5 |

| Hg / Hh | 4.20 - 4.40 | 4H (2H each) | Two Triplets (t) | ³J ≈ 6.5 |

| Hi | 3.90 | 3H | Singlet (s) | N/A |

Section 3: Experimental Protocol for Spectrum Acquisition

A self-validating protocol ensures that the acquired data is of high quality and accurately reflects the sample's properties. This involves meticulous sample preparation and optimized instrument parameters.

Sample Preparation

The goal is to create a homogenous solution free of particulate matter and paramagnetic impurities.[14]

-

Massing: Accurately weigh 10-15 mg of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate. This quantity is sufficient for a strong signal-to-noise ratio in a modern spectrometer without causing issues related to sample concentration.[15][16]

-

Solvent Selection: Dissolve the sample in 0.6–0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for a wide range of organic molecules and its single, well-defined residual solvent peak (~7.26 ppm).[11][17]

-

Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to the solvent. TMS serves as the universal internal reference, with its signal defined as 0.0 ppm.[1][11]

-

Dissolution & Transfer: Ensure complete dissolution of the sample by gentle vortexing. If any solid particles remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[16][18] The final solution must be clear and transparent.

NMR Instrument Parameters (400 MHz Spectrometer)

Optimized acquisition parameters are critical for achieving high resolution and accurate integration.[19]

-

Pulse Program: A standard 1D proton experiment (e.g., 'zg30' on Bruker instruments) is appropriate. A 30° pulse angle is often used for quantitative measurements when multiple scans are desired, as it allows for a shorter relaxation delay.[19]

-

Spectral Width (SW): Set to ~16 ppm (from -2 to 14 ppm). This wide window ensures that all signals, from the upfield TMS to the far downfield aldehyde proton, are captured.[20]

-

Acquisition Time (AQ): An AQ of at least 3.0 seconds is recommended. This allows the Free Induction Decay (FID) to decay sufficiently, which translates to sharp, well-resolved peaks in the transformed spectrum.[19][21]

-

Relaxation Delay (D1): A delay of 1.5-2.0 seconds should be used to allow for adequate T1 relaxation between pulses, ensuring that the signal intensities are reliable for integration.[19]

-

Number of Scans (NS): Co-adding 8 to 16 scans is typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.[19][21]

-

Shimming and Tuning: Before acquisition, the magnetic field homogeneity must be optimized (shimming) on the deuterium lock signal of the solvent. The probe should also be tuned to the proton frequency to maximize sensitivity.[22]

Caption: Experimental workflow for ¹H NMR spectrum acquisition and processing.

Section 4: Concluding Interpretation

The predicted ¹H NMR spectrum of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate is highly diagnostic and allows for the unambiguous assignment of its complex structure. The key confirmatory signals include:

-

The downfield aldehyde singlet (Hformyl) at ~9.90 ppm , confirming the presence of the formyl group.

-

Two distinct sets of aromatic signals : a simple pair of doublets characteristic of a 1,4-disubstituted ring (Ring B), and a more complex pattern of four individual proton signals confirming the 1,3-disubstitution of the benzoate ring (Ring A).[2][8]

-

Two triplets in the 4.2-4.4 ppm region , confirming the -OCH₂CH₂O- ethoxy bridge.

-

A sharp methyl singlet (Hi) at ~3.90 ppm , corresponding to the methyl ester.

-

Correct Integration Ratios : The relative areas under each peak will correspond directly to the number of protons predicted (e.g., 1:2:1:1:1:1:2:4:3), providing definitive quantitative validation of the structure.[1]

Potential second-order effects, such as "roofing," may be observed where coupled protons have similar chemical shifts.[1][9] For instance, the doublets for He and Hf might lean towards each other, providing further evidence of their coupling relationship. The detailed analysis of coupling constants (both ortho and meta) within the aromatic regions provides irrefutable proof of the substituent positions on both rings.

References

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Gable, K. (2022). 1H NMR Chemical Shifts. Oregon State University. Available at: [Link]

-

ACD/Labs. (2023). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in ¹H NMR Spectroscopy. In Organic Chemistry. Available at: [Link]

-

ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. Available at: [Link]

-

University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 1H Parameters. NMR Facility. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). ¹H NMR spectrum of ethoxyethane. Available at: [Link]

-

Doc Brown's Chemistry. (2026). proton ¹H NMR spectrum of benzaldehyde C₆H₅CHO. Available at: [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Royal Society of Chemistry. (2014). Supporting Information for Transition metal-free oxidative esterification.... Available at: [Link] (Note: This is a general reference for benzoate chemical shifts).

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

Anasazi Instruments. (2020). NMR Education: How to Choose Your Acquisition Parameters?. Available at: [Link]

-

University of Calgary. (n.d.). Ch 13 - Coupling. Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Jasperse, J. (n.d.). Short Summary of ¹H-NMR Interpretation. Available at: [Link]

-

University of Rochester. (n.d.). How to Get a Good ¹H NMR Spectrum. Department of Chemistry. Available at: [Link]

- Khetrapal, C. L., & Dhingra, M. M. (1965). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 62(5), 277-285.

-

Nanalysis. (2021). NMR acquisition parameters and qNMR. Available at: [Link]

-

LibreTexts Chemistry. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Available at: [Link]

-

Western University. (n.d.). NMR Sample Preparation. Available at: [Link]

-

University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Available at: [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. acdlabs.com [acdlabs.com]

- 10. ias.ac.in [ias.ac.in]

- 11. ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Methyl benzoate (93-58-3) 1H NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. organomation.com [organomation.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. How To [chem.rochester.edu]

- 18. publish.uwo.ca [publish.uwo.ca]

- 19. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 20. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. lsom.uthscsa.edu [lsom.uthscsa.edu]

13C NMR analysis of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate

An In-Depth Technical Guide to the 13C NMR Analysis of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate

Executive Summary & Structural Deconstruction

Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate (CAS: 937601-95-1)[1] is a highly functionalized bifunctional building block frequently utilized in advanced organic synthesis and fragment-based drug discovery. Structurally, it is characterized by three distinct domains: a 4-formylphenoxy moiety (Ring A), an ethoxy ether linker, and a 3-substituted methyl benzoate core (Ring B).

Because of its structural complexity, analyzing this molecule via Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy requires a nuanced understanding of electronic substituent effects, chemical shift anisotropy, and optimized acquisition parameters. This guide provides a comprehensive, self-validating framework for the acquisition, assignment, and verification of its 13C NMR spectrum.

Structural decomposition of the target molecule into its three primary functional domains.

Mechanistic Rationale for 13C Chemical Shifts

The molecule contains 17 carbon atoms, but due to the local symmetry within the 4-formylphenoxy ring (Ring A), the 13C NMR spectrum will yield exactly 15 distinct signals [2]. The chemical shifts are dictated by the interplay of inductive (-I) and resonance (+M/-M) effects.

Quantitative Data: Expected 13C NMR Chemical Shifts

The following table summarizes the quantitative chemical shift assignments based on established spectroscopic principles[3],[4].

| Carbon Position | Environment | Expected Shift (ppm) | Multiplicity (1H Decoupled) | Mechanistic Rationale |

| C-CHO | Aldehyde Carbonyl | ~191.0 | Singlet | Highly deshielded by the C=O π-bond and lack of heteroatom resonance donation[5]. |

| C-COOMe | Ester Carbonyl | ~166.5 | Singlet | Deshielded by C=O, but shielded relative to the aldehyde via the +M effect of the -OMe oxygen[5]. |

| Ring A (C1) | Aromatic (Ipso to -O) | ~163.5 | Singlet | Strong -I effect of the ether oxygen deshields the ipso-carbon[6]. |

| Ring B (C3) | Aromatic (Ipso to -O) | ~158.5 | Singlet | Deshielded by the ether oxygen, slightly less than Ring A due to meta-ester influence[6]. |

| Ring A (C3, C5) | Aromatic (Ortho to CHO) | ~132.0 | Singlet (2C) | Deshielded by the strong electron-withdrawing -M effect of the formyl group. |

| Ring B (C1) | Aromatic (Ipso to COOMe) | ~131.5 | Singlet | Moderately deshielded by the electron-withdrawing ester group. |

| Ring A (C4) | Aromatic (Ipso to CHO) | ~130.0 | Singlet | Weakly deshielded by the attached formyl group. |

| Ring B (C5) | Aromatic (Meta) | ~129.5 | Singlet | Minimal substituent effects; acts as a baseline aromatic carbon. |

| Ring B (C6) | Aromatic (Ortho to COOMe) | ~122.0 | Singlet | Shielded by the +M effect of the ether (para position), slightly deshielded by the ester. |

| Ring B (C4) | Aromatic (Para to COOMe) | ~120.0 | Singlet | Shielded by the +M effect of the ether oxygen (ortho position). |

| Ring B (C2) | Aromatic (Ortho to both) | ~115.0 | Singlet | Strongly shielded by the +M effect of the ether oxygen. |

| Ring A (C2, C6) | Aromatic (Ortho to -O) | ~114.5 | Singlet (2C) | Strongly shielded by the +M effect of the ether oxygen. |

| Linker CH2 | Aliphatic (O-CH2) | ~66.8 | Singlet | Deshielded by the adjacent electronegative oxygen[3]. |

| Linker CH2 | Aliphatic (O-CH2) | ~66.4 | Singlet | Deshielded by the adjacent electronegative oxygen[3]. |

| Ester -OCH3 | Methoxy | ~52.2 | Singlet | Deshielded by the ester oxygen. |

Optimized Experimental Protocol for 13C NMR

To achieve high-fidelity spectra, the experimental design must account for the inherently low natural abundance of the 13C isotope (~1.1%) and the long longitudinal relaxation times ( T1 ) of quaternary carbons.

Step-by-Step Methodology

-

Sample Preparation: Weigh 30–50 mg of the analyte and dissolve it completely in 0.6 mL of deuterated chloroform ( CDCl3 ). Causality: High sample concentration is critical to overcome the low sensitivity of 13C NMR. CDCl3 provides a deuterium lock signal, and its carbon atom acts as an internal reference (a 1:1:1 triplet at 77.16 ppm)[3].

-

Instrument Configuration: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer (operating at 100 MHz or 125 MHz for 13C). Tune and match the probe, and perform gradient shimming on the 2H lock signal.

-

Pulse Sequence & Decoupling Selection: Select a 1D 13C pulse sequence with broadband proton decoupling. Set the decoupling sequence to to eliminate 1H−13C scalar couplings, collapsing multiplets into sharp singlets while minimizing sample heating and decoupling artifacts[7].

-

Parameter Optimization (The T1 Bottleneck): Set the relaxation delay ( D1 ) to at least 2–3 seconds. Causality: Quaternary carbons (such as the aldehyde, ester, and ipso-aromatics) lack attached protons. Therefore, they cannot undergo efficient dipole-dipole relaxation and do not benefit from the Nuclear Overhauser Effect (NOE). A short D1 will cause these signals to artificially diminish. For strict quantitative integration, D1 must be extended to >5×T1 of the slowest relaxing carbon, or a relaxation agent like Cr(acac)3 can be added[8],[9].

-

Acquisition and Processing: Acquire 512 to 1024 transients. Apply an exponential window function with a line broadening (LB) of 1.0 Hz prior to Fourier Transformation (FT) to enhance the signal-to-noise ratio (SNR).

Step-by-step experimental workflow for acquiring high-fidelity 13C NMR spectra.

Self-Validating Systems: Orthogonal Verification

A robust analytical protocol must be self-validating. Relying solely on 1D 13C NMR chemical shifts can lead to misassignments, particularly for the closely spaced aromatic carbons (e.g., C2 vs. C4 of Ring B). To ensure absolute trustworthiness, the 1D data must be orthogonally verified using 2D NMR techniques.

-

1H-13C HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to identify all protonated carbons. The quaternary carbons (Aldehyde C=O, Ester C=O, and the four ipso-aromatic carbons) will deliberately not show cross-peaks in this spectrum, instantly validating their assignment as quaternary.

-

1H-13C HMBC (Heteronuclear Multiple Bond Correlation): Use HMBC to map the molecular skeleton via long-range ( 2JCH and 3JCH ) couplings. For instance, the ester carbonyl (~166.5 ppm) will show a strong 3JCH correlation to the methoxy protons (~3.9 ppm), unambiguously distinguishing it from the aldehyde carbonyl (~191.0 ppm), which will correlate to the ortho-protons of Ring A.

Orthogonal 2D NMR validation system for unambiguous carbon signal assignment.

References

-

13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups Source: Organic Letters - ACS Publications URL:[Link]

-

13C NMR Chemical Shift Source: Oregon State University URL:[Link]

-

Multiple solvent signal presaturation and decoupling artifact removal in 13C{1H} NMR Source: Magnetic Resonance (Copernicus) URL:[Link]

-

13-C NMR - How Many Signals Source: Master Organic Chemistry URL:[Link]

-

6.5: Interpreting C-13 NMR Spectra Source: Chemistry LibreTexts URL:[Link]

-

C NMR Spectroscopy Source: Heriot-Watt University URL:[Link]

-

Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent Source: Magnetic Resonance Letters (ResearchGate) URL:[Link]

Sources

- 1. CAS 937601-95-1 | 2623-1-43 | MDL MFCD08689774 | Methyl 3-[2-(4-formylphenoxy)ethoxy]benzoate | SynQuest Laboratories [synquestlabs.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. scribd.com [scribd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. mr.copernicus.org [mr.copernicus.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Unraveling the Molecular Signature: A Technical Guide to the Mass Spectrometry of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing indispensable information on molecular weight and structure through the analysis of mass-to-charge ratios of ions. This guide offers an in-depth exploration of the anticipated mass spectrometric behavior of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate, a molecule of interest possessing multiple functional groups amenable to diverse ionization and fragmentation pathways. By dissecting the expected fragmentation patterns under various ionization conditions, this document serves as a predictive framework and a practical guide for researchers engaged in the synthesis, characterization, and quality control of this and structurally related compounds. We will delve into the rationale behind selecting specific MS techniques, detail robust experimental protocols, and provide a visual roadmap of the expected fragmentation cascades, thereby empowering scientists to confidently interpret their own experimental data.

Introduction: The Role of Mass Spectrometry in Small Molecule Characterization

Mass spectrometry is a powerful analytical tool that plays a critical role throughout the drug development pipeline, from initial discovery to commercial manufacturing.[1] Its high sensitivity and selectivity enable the determination of molecular mass, the identification of impurities and degradants, and the quantification of compounds in complex matrices.[2][3] The technique involves the ionization of a sample followed by the separation of ions based on their mass-to-charge ratio (m/z), culminating in a mass spectrum that serves as a molecular fingerprint. The choice of ionization method is crucial and depends on the analyte's properties; "soft" ionization techniques like Electrospray Ionization (ESI) are ideal for generating intact molecular ions of polar molecules, while "harder" techniques like Electron Ionization (EI) induce extensive fragmentation, revealing detailed structural information.[1][4]

For a molecule like Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate, which contains an ester, an ether, and an aldehyde functional group, a multi-faceted MS approach is warranted to fully characterize its structure. This guide will provide a predictive analysis of its fragmentation behavior, offering insights into the most informative experimental approaches.

Predicted Mass Spectrometry Data for Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate

The molecular formula of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate is C₁₇H₁₆O₅, with a monoisotopic molecular weight of 300.0998 g/mol . The anticipated mass spectrum will vary significantly depending on the ionization technique employed.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

ESI and APCI are "soft" ionization techniques commonly coupled with liquid chromatography (LC-MS).[5] They are well-suited for polar and thermally stable compounds, respectively.[6] For Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate, both positive and negative ion modes are expected to yield valuable information.

-

Positive Ion Mode ([M+H]⁺, [M+Na]⁺): In positive ion mode, protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts are anticipated. ESI is particularly effective at forming these ions.[4] The protonated molecule would have an m/z of 301.1076.

-

Negative Ion Mode ([M-H]⁻): The presence of the aldehyde and ester groups may allow for deprotonation, although this is generally less favored for these functional groups compared to more acidic moieties.

APCI is a good alternative for less polar compounds and can be effective for molecules that are thermally stable.[6]

Predicted Fragmentation Pattern (Collision-Induced Dissociation - CID)

Tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) of the precursor ions (e.g., [M+H]⁺) will provide structural insights.[7] The fragmentation is expected to occur at the most labile bonds, primarily the ether and ester linkages.

Table 1: Predicted Key Fragment Ions of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate in Positive Ion Mode CID

| m/z (Predicted) | Proposed Fragment Structure | Neutral Loss |

| 270.0919 | [M+H - CH₃OH]⁺ | Methanol |

| 165.0548 | [C₉H₉O₃]⁺ | C₈H₇O₂ |

| 149.0239 | [C₈H₅O₃]⁺ | C₉H₁₁O₂ |

| 135.0443 | [C₈H₇O₂]⁺ | C₉H₉O₃ |

| 121.0286 | [C₇H₅O₂]⁺ | C₁₀H₁₁O₃ |

Experimental Protocols

To obtain high-quality mass spectrometry data for Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate, the following experimental workflows are recommended.

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

This is the preferred method for initial molecular weight confirmation and for quantitative analysis.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg) in a suitable solvent like methanol or acetonitrile to a final concentration of 1 mg/mL. Further dilute to 1-10 µg/mL for analysis.

-

Chromatographic Separation:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation and peak shape.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (ESI):

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive and Negative ion modes.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (Nitrogen) Flow: 8-12 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

Mass Range: m/z 50-500.

-

Data Acquisition: Full scan mode for initial analysis.

-

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

To confirm the structure and understand the fragmentation pathways, perform MS/MS on the most abundant precursor ion (e.g., [M+H]⁺).

Step-by-Step Methodology:

-

Instrument: A triple quadrupole, Q-TOF, or Orbitrap mass spectrometer capable of MS/MS.

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 301.1) in the first mass analyzer.

-

Collision-Induced Dissociation (CID):

-

Collision Gas: Argon or Nitrogen.

-

Collision Energy: Varies depending on the instrument. Perform a ramping collision energy experiment (e.g., 10-40 eV) to observe the full range of fragment ions.

-

-

Fragment Ion Analysis: Scan the second mass analyzer to detect the resulting fragment ions.

Visualization of Key Processes

Visualizing the experimental workflow and the predicted fragmentation pathways can aid in understanding the analytical process and interpreting the data.

Figure 1: A generalized workflow for the LC-MS/MS analysis of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate.

Figure 2: A proposed fragmentation pathway for the [M+H]⁺ ion of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate.

Conclusion: A Roadmap for Confident Analysis

This technical guide provides a comprehensive, albeit predictive, overview of the mass spectrometric analysis of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate. By understanding the likely ionization behavior and fragmentation pathways, researchers can design more effective experiments and interpret their data with a higher degree of confidence. The detailed protocols and visual diagrams serve as a practical resource for scientists in drug development and related fields, facilitating the robust characterization of this and other novel small molecules. The principles outlined herein underscore the power and versatility of mass spectrometry as an indispensable tool in modern chemical analysis.

References

- FICS. Interpretation Of Mass Spectra Of Organic Compounds Interpreting Mass Spectra of Organic Compounds: A Comprehensive Guide.

- Unknown author. Mass Spectrometry in Small Molecule Drug Development. (2015).

- Wikipedia. Mass spectral interpretation.

- Maricopa Open Digital Press. How to Interpret a Mass Spectrum? – Organic Chemistry.

- Compound Interest. Mass spectrometry and a guide to interpreting mass spectra. (2015).

- Chemistry LibreTexts. 12.2: Interpreting Mass Spectra. (2024).

- Gillespie, T. A. Mass spectrometry for small molecule pharmaceutical product development: a review. (2011).

- Bioanalysis Zone. Small molecule analysis using MS.

- Unknown author. Application of LCMS in small-molecule drug development. (2016).

- Wikipedia. Electrospray ionization.

- Wikipedia. Atmospheric-pressure chemical ionization.

- Wikipedia. Collision-induced dissociation.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Mass spectrometry for small molecule pharmaceutical product development: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioanalysis-zone.com [bioanalysis-zone.com]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 7. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate, with a Focus on Melting Point Determination

Abstract

This technical guide provides a comprehensive framework for the determination and interpretation of the melting point of the novel compound, Methyl 3-(2-(4-formylphenoxy)ethoxy)benzoate. As a distinct chemical entity with potential applications in pharmaceutical and materials science, a thorough understanding of its fundamental physicochemical properties, such as the melting point, is paramount. This document outlines the theoretical underpinnings of melting point behavior, offers predictive insights, and details rigorous, field-proven experimental protocols for its accurate determination. Methodologies including digital melting point apparatus, Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy (HSM) are presented with an emphasis on the causality behind experimental choices to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.

Introduction: The Significance of a Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure.[1] For a pure crystalline substance, this transition is typically sharp and occurs over a narrow temperature range, usually 1-2°C.[2][3] This fundamental property serves two critical functions in chemical and pharmaceutical development:

-